molecular formula C13H18ClNO B3844181 2-chloro-N,N-dipropylbenzamide

2-chloro-N,N-dipropylbenzamide

Cat. No.: B3844181
M. Wt: 239.74 g/mol
InChI Key: DYEHYKOHRTUEMT-UHFFFAOYSA-N
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Description

2-chloro-N,N-dipropylbenzamide is an organic compound with the molecular formula C13H18ClNO It is a benzamide derivative characterized by the presence of a chlorine atom at the second position of the benzene ring and two propyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dipropylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+dipropylamineThis compound+HCl\text{2-chlorobenzoyl chloride} + \text{dipropylamine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzoyl chloride+dipropylamine→this compound+HCl

The reaction is usually conducted in an inert solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification steps may be optimized to reduce waste and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dipropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, which can replace the chlorine atom with an azide group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the functional groups on the benzene ring or the amide moiety.

Major Products Formed

    Substitution Reactions: Products may include azido derivatives or other substituted benzamides.

    Oxidation and Reduction: Products can range from hydroxylated benzamides to fully reduced amines, depending on the extent of the reaction.

Scientific Research Applications

2-chloro-N,N-dipropylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of benzamide derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylbenzamide
  • 2-chloro-N,N-diethylbenzamide
  • 4-chloro-N,N-dipropylbenzamide

Uniqueness

2-chloro-N,N-dipropylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEHYKOHRTUEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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